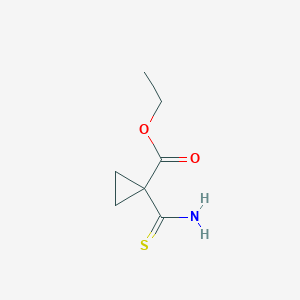
Ethyl 2-amino-6-fluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-fluorohexanoate is an organic compound with the molecular formula C8H16FNO2 It is a derivative of hexanoic acid, where the hydrogen atom at the second position is replaced by an amino group and the hydrogen atom at the sixth position is replaced by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-fluorohexanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst such as tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, enzyme-catalyzed kinetic resolution can be employed to obtain enantiomerically pure forms of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-fluorohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-fluorohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-fluorohexanoate: Similar structure but lacks the amino group.
2-Amino-6-fluorohexanoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-aminohexanoate: Similar structure but lacks the fluorine atom.
Uniqueness
Ethyl 2-amino-6-fluorohexanoate is unique due to the presence of both an amino group and a fluorine atom, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16FNO2 |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-fluorohexanoate |
InChI |
InChI=1S/C8H16FNO2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,10H2,1H3 |
Clave InChI |
HBBBXOZFGKVAFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)

![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)



